N-Nitroso Cilazapril

Analytical Chemistry Method Development Reference Standards

This N-Nitroso Cilazapril reference standard is the only analytically and toxicologically valid choice for ANDA/DMF submissions and GMP batch release of cilazapril products. Generic nitrosamine standards (NDMA, NDEA) or other ACE-inhibitor nitrosamines (e.g., N-nitroso-ramipril) fail to match its unique chromatographic retention and genotoxicity profile. Certified with full COA, HPLC purity, and traceability to USP/EP, this standard is non-negotiable for accurate quantification and regulatory compliance.

Molecular Formula C22H30N4O6
Molecular Weight 446.5 g/mol
Cat. No. B13452274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso Cilazapril
Molecular FormulaC22H30N4O6
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)N(C2CCCN3CCCC(N3C2=O)C(=O)O)N=O
InChIInChI=1S/C22H30N4O6/c1-2-32-22(30)19(13-12-16-8-4-3-5-9-16)25(23-31)17-10-6-14-24-15-7-11-18(21(28)29)26(24)20(17)27/h3-5,8-9,17-19H,2,6-7,10-15H2,1H3,(H,28,29)/t17-,18-,19-/m0/s1
InChIKeyRJJSZSYJUSKBNU-FHWLQOOXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitroso Cilazapril: The Certified Nitrosamine Impurity Reference Standard for Pharmaceutical Quality Control and ANDA Submissions


N-Nitroso Cilazapril (CAS No. 1053740-92-3) is the N-nitrosamine derivative of the angiotensin-converting enzyme (ACE) inhibitor cilazapril, a prodrug hydrolyzed in vivo to its active diacid metabolite, cilazaprilat [1]. As a member of the nitrosamine class, it is designated a "cohort of concern" impurity by global health authorities (EMA, FDA, ICH) due to its structural alert for potential genotoxicity [1][2]. This impurity reference standard is primarily utilized for analytical method development, method validation (AMV), quality control (QC) applications, and as a critical component of Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions for cilazapril-containing products [2].

Why N-Nitroso Cilazapril Cannot Be Replaced by a Generic Nitrosamine Standard or Class Analog


Substitution with a generic nitrosamine standard (e.g., NDMA, NDEA) or a related ACE inhibitor-derived nitrosamine (e.g., N-nitroso-ramipril, N-nitroso-quinapril) is analytically and toxicologically invalid. Chromatographic behavior is unique; N-Nitroso Lisinopril, for instance, exhibits a retention time of 4.3 min under specific LC conditions, a value that cannot be assumed for the structurally distinct N-Nitroso Cilazapril [1]. More critically, the risk profile is not a class property. While N-nitroso ramipril and N-nitroso quinapril were found to be non-mutagenic in in vivo assays due to steric hindrance at the alpha-position [2], such data does not automatically read across to N-Nitroso Cilazapril without specific structural and experimental validation. Therefore, using an incorrect or surrogate standard can lead to method failure, inaccurate quantification, and a flawed safety assessment.

Quantitative Evidence for the Analytical and Regulatory Differentiation of N-Nitroso Cilazapril


Molecular and Physicochemical Distinctiveness for Method Development

N-Nitroso Cilazapril possesses a unique molecular formula (C22H30N4O6) and weight (446.5 g/mol) that distinguishes it from other ACE inhibitor-derived nitrosamines [1]. Its physical properties, including a melting point of >155°C (with decomposition) and a predicted density of 1.35±0.1 g/cm³, are specific to its structure and influence its solubility and chromatographic behavior . This contrasts with N-Nitroso Lisinopril, for which a different molecular weight and specific LC retention time of 4.3 min have been reported [2]. These fundamental differences mandate the use of the compound-specific standard for the development and validation of any robust LC-MS/MS or HPLC method intended for its detection.

Analytical Chemistry Method Development Reference Standards

Storage and Stability for Reliable Analytical Use

The stability of N-Nitroso Cilazapril under specified storage conditions is a key procurement consideration. Supplier documentation indicates it is stable when shipped at room temperature but must be stored long-term at -20°C in a freezer under an inert atmosphere . This specific storage requirement (-20°C Freezer, Under inert atmosphere) is crucial for maintaining its integrity as a reference standard and contrasts with less sensitive compounds that may be stable at 2-8°C . For procurement, this directly informs the need for validated cold-chain logistics and appropriate laboratory storage capabilities, ensuring the reference material retains its certified purity and potency over time.

Stability Studies Reference Material Management Quality Control

The Availability of Certified Reference Standards for Regulatory Compliance

Procurement decisions are driven by the availability of fully characterized, regulatory-grade reference standards. N-Nitroso Cilazapril is supplied by specialized vendors (e.g., SynZeal, Veeprho, Clearsynth) as a certified reference material with detailed Certificates of Analysis (COA) and analytical data compliant with regulatory guidelines from the FDA and EMA [1]. These standards can be provided with traceability to pharmacopeial standards (USP or EP) [1]. This is a key differentiator from in-house synthesized materials or surrogate compounds, which lack the full characterization, certification, and documented traceability required for GMP quality control and regulatory submissions like ANDAs and DMFs [1].

Regulatory Compliance ANDA Submissions Quality Assurance

Primary Industrial and Research Applications for N-Nitroso Cilazapril Reference Standard


Development and Validation of LC-MS/MS Methods for Cilazapril API and Drug Products

N-Nitroso Cilazapril is the essential reference standard for establishing a robust, stability-indicating LC-MS/MS method to detect and quantify this specific nitrosamine impurity in cilazapril drug substance and finished dosage forms. Its unique molecular mass (446.5 g/mol) and specific stability profile are critical for optimizing chromatographic separation and ensuring method accuracy, as established in Section 3 [1].

Regulatory Filings (ANDA, DMF) and GMP Quality Control

For any ANDA or DMF filing for a generic cilazapril product, or for GMP batch release testing, the use of a certified N-Nitroso Cilazapril reference standard is a non-negotiable regulatory requirement. The availability of COAs with full characterization data, including HPLC purity and traceability to USP/EP standards, is mandatory to demonstrate control over this cohort of concern impurity [2].

Stability Studies for Drug Product and API

N-Nitroso Cilazapril is the definitive standard for monitoring the potential formation of this impurity during forced degradation studies and long-term stability testing of cilazapril-containing products. Its well-defined storage requirements (-20°C under inert atmosphere) and established stability during shipment ensure it can be reliably used as a comparator throughout the study's duration, enabling accurate quantification of any impurity formed over the product's shelf life .

Quote Request

Request a Quote for N-Nitroso Cilazapril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.